(S)-1-(4-(1H-Pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, also known as AT13148 or AT13148, is a synthetic small molecule that has been investigated as a potential anticancer agent. [, , , , , ] It belongs to the class of ATP-competitive kinase inhibitors, meaning it blocks the activity of kinases by competing for the binding site of ATP, the molecule that provides energy for these enzymes. [] AT13148 is categorized as a multi-AGC kinase inhibitor, exhibiting inhibitory activity against a range of AGC kinases including AKT, PKA, ROCK1/2, p70S6K, and SGK. [, , , ]
AT-13148 was developed using high-throughput X-ray crystallography and fragment-based lead discovery techniques. It is categorized under multi-AGC kinase inhibitors, with a specific focus on inhibiting pathways involved in cancer progression, particularly those influenced by mutations in the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin and RAS/RAF signaling pathways .
The synthesis of AT-13148 involves complex organic chemistry techniques that typically include:
The synthesis pathway typically involves multiple steps of chemical reactions, purification processes, and analytical techniques such as liquid chromatography-mass spectrometry to ensure the purity and identity of the final product .
The molecular structure of AT-13148 can be described by its chemical formula and its CAS number 1056901-62-2. The compound features a complex arrangement that includes:
Detailed structural analysis can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation in solution and in solid-state forms .
AT-13148 undergoes various chemical reactions typical for kinase inhibitors, including:
In vitro studies have shown that AT-13148 effectively inhibits phosphorylation at specific residues critical for kinase activity, impacting cellular signaling pathways involved in tumor growth .
The mechanism of action for AT-13148 involves:
Pharmacodynamic studies have demonstrated significant changes in phosphorylated proteins following treatment with AT-13148, indicating effective pathway inhibition .
AT-13148 exhibits several notable physical and chemical properties:
Characterization techniques such as thermogravimetric analysis (TGA) can provide insights into thermal stability while differential scanning calorimetry (DSC) helps understand phase transitions .
AT-13148 is primarily investigated for its potential applications in oncology due to its ability to inhibit pathways critical for cancer cell growth and metastasis. Specific applications include:
AT-13148 emerged as a first-in-class investigational small molecule inhibitor designed to simultaneously target multiple AGC kinases—a subgroup of the kinome critically involved in oncogenic signaling cascades. Developed to overcome limitations of single-pathway inhibitors, this orally bioavailable compound potently inhibited key nodes including AKT, p70S6K, ROCK, SGK, and PKA. Its preclinical characterization demonstrated compelling antitumor activity across diverse in vitro and in vivo solid tumor models, particularly those driven by PI3K/AKT/mTOR pathway dysregulation [7]. A phase I first-in-human trial (NCT01585701) evaluated AT-13148 in patients with advanced solid tumors but concluded that its narrow therapeutic index and challenging pharmacokinetic profile precluded further clinical development despite observed target engagement [1]. Nevertheless, AT-13148 remains a significant pharmacological tool for studying the biological impact of coordinated AGC kinase blockade and informed subsequent inhibitor design strategies.
The AGC kinase family comprises over 60 serine/threonine kinases sharing structural homology and regulatory mechanisms, many of which are central to cancer progression. Unlike selective AKT or ROCK inhibitors, AT-13148 was rationally engineered as a multi-AGC kinase antagonist to concurrently disrupt:
Table 1: Key AGC Kinase Targets of AT-13148 and Their Oncogenic Functions
Kinase Target | Primary Oncogenic Roles | AT-13148 IC₅₀ (nM)* |
---|---|---|
AKT1/2/3 | Suppresses apoptosis, drives proliferation & metabolism | <100 |
ROCK1/2 | Regulates actin cytoskeleton, invasion, metastasis | <100 |
p70S6K (S6K1) | Mediates mTORC1 signaling, promotes protein synthesis | <100 |
SGK1 | Supports cell survival under stress, compensates for AKT loss | <100 |
PKA | Modulates transcription via CREB, influences cell proliferation | <100 |
IC₅₀ values are representative ranges from biochemical assays [7]
Mechanistically, AT-13148 functions as an ATP-competitive inhibitor, binding the catalytic sites of these kinases. Preclinical studies revealed its unique pharmacodynamic profile:
This broad-spectrum inhibition aimed to exploit oncogenic addictions while preempting resistance mechanisms common with single-target agents. In vivo proof-of-concept studies demonstrated significant tumor growth inhibition in HER2-positive (BT474), PTEN-deficient prostate (PC3), and uterine (MES-SA) xenograft models following oral administration, correlating with sustained pathway suppression [7].
The PI3K-AKT-mTOR (PAM) and RAS-RAF-MEK-ERK cascades represent two of the most frequently dysregulated signaling networks in human cancers. Their crosstalk and compensatory activation create therapeutic challenges:
AT-13148 addressed this interconnectedness through its unique polypharmacology:
Table 2: Preclinical Antitumor Efficacy of AT-13148 in Pathway-Dysregulated Models
Cancer Model | Genetic Alteration(s) | Treatment Effect | Key Biomarker Changes |
---|---|---|---|
BT474 breast xenografts | HER2+, PIK3CA mut | Significant tumor growth inhibition | ↓p-AKT(S473), ↓p-S6, ↑cleaved caspase-3 |
PC3 prostate xenografts | PTEN-null | Tumor regression in subset | ↓p-cofilin, ↓p-GSK3β in post-tx biopsies |
MES-SA uterine xenografts | PTEN-deficient | Delayed tumor progression | ↓p-MLC2, induction of apoptosis |
Gastric cancer cells in vitro | PIK3CA E545K/H1047R | Antiproliferative & pro-apoptotic activity | ↓p-AKT, ↓p-S6K, ↓p-PRAS40 |
Data compiled from preclinical studies [1] [7]
The molecular rationale for AT-13148 was further strengthened by evidence that its induction of p-AKT(S473)—observed with ATP-competitive AKT inhibitors—was not a therapeutically detrimental feedback reactivation. Instead, this phosphorylated AKT form remained catalytically inactive when bound to AT-13148, explaining the compound’s potent cytocidal effects despite paradoxical phosphorylation [7]. This mechanistic insight differentiated it from allosteric AKT inhibitors and informed subsequent clinical strategies for ATP-competitive agents.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7